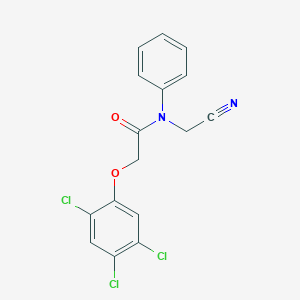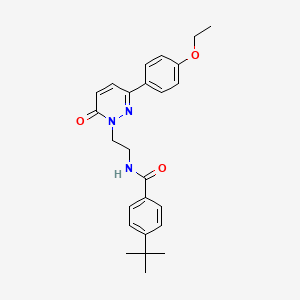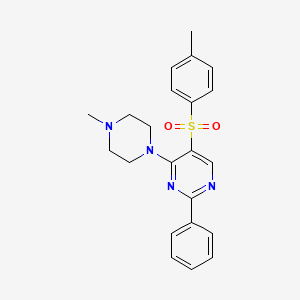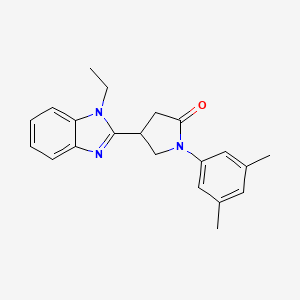
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as FPYMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of novel pyridine and naphthyridine derivatives involves the reaction of compounds containing furan and thiophene with malononitrile to produce various derivatives, showcasing the compound's utility in generating diverse heterocyclic compounds (Abdelrazek et al., 2010). Another study detailed the synthesis of novel class compounds, starting from thiophene and furan derivatives, through a series of reactions including methylation and cyclization to obtain symmetrical urea derivatives, highlighting the versatility of these heterocyclic frameworks in synthetic chemistry (Koza & Balcı, 2011).
Chemical Interactions and Binding Studies
Research has explored the conformational isomers of pyrid-2-yl ureas, investigating their binding interactions with cytosine, which reveals insights into the molecular interactions and potential applications in drug design and biochemical sensors (Chien et al., 2004).
Antimicrobial and Biological Activity
A study focused on the synthesis of chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including compounds with furan and thiophene moieties. These compounds were evaluated for their antimicrobial activities, showing the potential of these derivatives in developing new antimicrobial agents (Hamed et al., 2020).
Ion-pair Binding and Coordination Chemistry
The synthesis and characterization of mixed N,S-donor 2-ureidopyridine ligands were reported, demonstrating their ability to bind metal ions and anions through coordination and hydrogen bonding, indicating potential applications in coordination chemistry and ion sensing (Qureshi et al., 2009).
Eigenschaften
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(19-11-13-3-2-8-22-13)18-10-12-5-6-17-14(9-12)15-4-1-7-21-15/h1-9H,10-11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUQQHWPPUPQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B2863468.png)


![1-[5-(2-Fluorophenyl)thiophen-2-yl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine;hydrochloride](/img/structure/B2863474.png)


![(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2863479.png)

![N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2863482.png)


![N-(3,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2863486.png)